6,7-Difluoronaphthalen-1-ol
Overview
Description
6,7-Difluoronaphthalen-1-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms in the naphthalene ring are replaced by fluorine atoms at positions 6 and 7, and a hydroxyl group is attached at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Difluoronaphthalen-1-ol can be synthesized through several methods. One common approach involves the treatment of 1-bromo-2,4,5-trifluorobenzene with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent. This intermediate is then reacted with 1-naphthaldehyde, followed by hydrolysis to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as Grignard reactions, electrophilic aromatic substitution, and subsequent purification steps like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the compound reactive towards electrophiles.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce additional substituents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated derivatives.
Oxidation: Products include naphthoquinones.
Reduction: Products include dihydro derivatives of this compound.
Scientific Research Applications
6,7-Difluoronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 6,7-difluoronaphthalen-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
6,7-Dichloronaphthalen-1-ol: Contains chlorine atoms instead of fluorine, leading to different reactivity and biological properties.
6,7-Dibromonaphthalen-1-ol: Contains bromine atoms, which also alter its chemical and biological behavior.
Uniqueness
6,7-Difluoronaphthalen-1-ol is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological interactions. Fluorine atoms increase the compound’s stability and ability to participate in hydrogen bonding, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6,7-difluoronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZDHSMAPYXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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